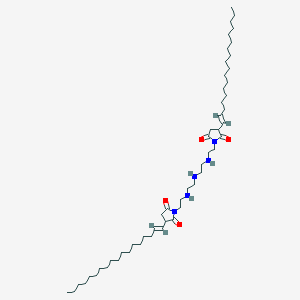![molecular formula C17H16 B14490706 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene CAS No. 63820-35-9](/img/structure/B14490706.png)
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the anthracene structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes.
類似化合物との比較
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene can be compared with other similar compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused rings.
Cyclopenta[a]phenanthrene: A compound with a cyclopenta ring fused to a phenanthrene moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
63820-35-9 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
2,3,3a,11b-tetrahydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C17H16/c1-2-5-14-11-17-15(10-13(14)4-1)9-8-12-6-3-7-16(12)17/h1-2,4-5,8-12,16H,3,6-7H2 |
InChIキー |
XCOHBMAJOSYJGR-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC3=CC4=CC=CC=C4C=C3C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



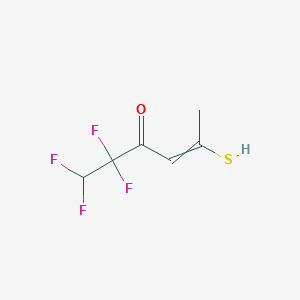
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
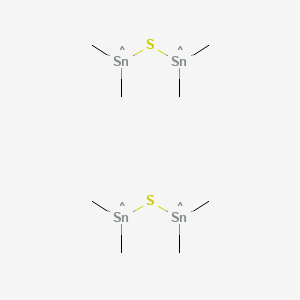

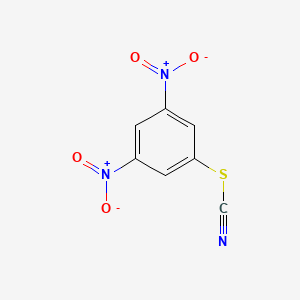


![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
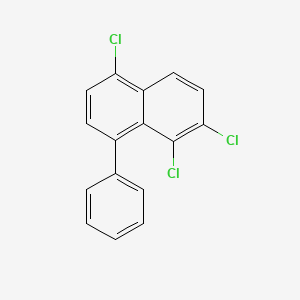
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)


